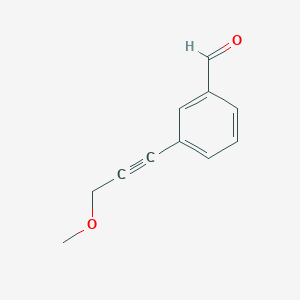![molecular formula C25H23N5O3S B2413124 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 906230-48-6](/img/structure/B2413124.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
カタログ番号 B2413124
CAS番号:
906230-48-6
分子量: 473.55
InChIキー: RDAJGNSGEQZUSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroquinolin-1(2H)-yl and pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moieties, followed by their coupling . The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Detailed analysis would require advanced techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl groups in the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moiety could undergo nucleophilic addition reactions, and the phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups could make it relatively soluble in polar solvents, and the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Biological Activities
- The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, has demonstrated anti-inflammatory and analgesic properties. These compounds show significant inhibitory activity on COX-2 selectivity, indicating potential for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
- Research on novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has identified compounds with moderate antimicrobial activities. These findings highlight the potential for developing new antimicrobial agents from pyrimidine-derivatives (Faty, Rashed, & Youssef, 2015).
Antitumor and Kinase Inhibition
- Tetrahydropyrazoloquinazolinones and related derivatives have been evaluated against prostate cancer cell lines and Pim-1 kinase, showing potential as anti-prostate cancer agents. These findings suggest the relevance of pyrimidine-based compounds in cancer research (Mohareb, Abbas, & Mohamed, 2017).
Antioxidant Properties
- Studies on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have demonstrated significant antioxidant activities. This research contributes to the understanding of the antioxidant potential of pyrimidine-based compounds (Salem, Farhat, Errayes, & Madkour, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-28-22-20(24(32)29(2)25(28)33)23(27-21(26-22)17-10-4-3-5-11-17)34-15-19(31)30-14-8-12-16-9-6-7-13-18(16)30/h3-7,9-11,13H,8,12,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJGNSGEQZUSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413041.png)
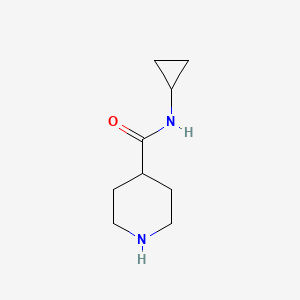
![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2413049.png)
amine dihydrochloride](/img/no-structure.png)

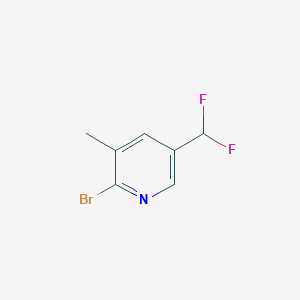
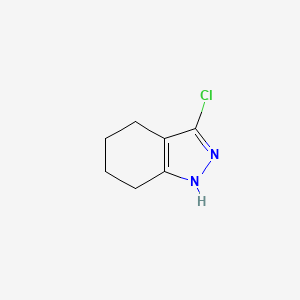
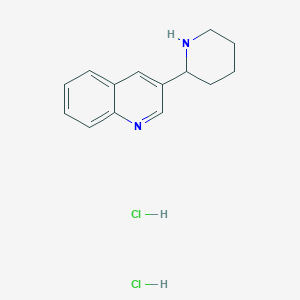

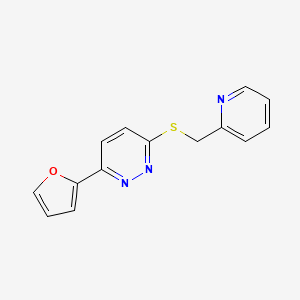
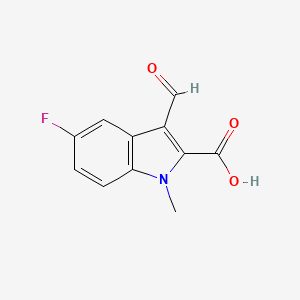
![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)
